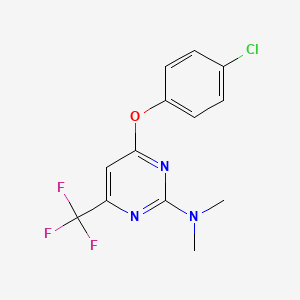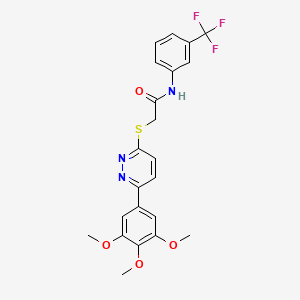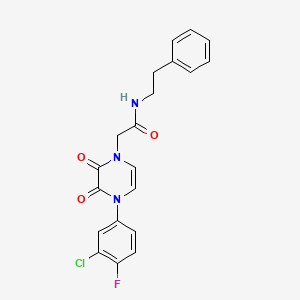
4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Synthesis Analysis
This involves the methods used to synthesize the compound, including the reactants, conditions, and steps involved in the synthesis .Molecular Structure Analysis
This involves determining the arrangement of atoms within the molecule and can be done using techniques like X-ray crystallography, NMR spectroscopy, etc .Chemical Reactions Analysis
This involves studying the reactions the compound undergoes, its reactivity, and the conditions under which it reacts .Physical And Chemical Properties Analysis
This involves determining properties like melting point, boiling point, solubility, density, and chemical stability .Applications De Recherche Scientifique
Antimicrobial Activity
The compound’s antimicrobial properties make it a promising candidate for combating drug-resistant pathogens. Studies have evaluated its effectiveness against both Gram-positive and Gram-negative bacteria, as well as fungal species. The synthesized derivatives, particularly compounds d1, d2, and d3, exhibit notable antimicrobial activity .
Anticancer Potential
Cancer remains a significant global health challenge. The compound has been investigated for its potential as an anticancer agent. Specifically, compounds d6 and d7 demonstrate strong activity against estrogen receptor-positive human breast adenocarcinoma cells (MCF7). These findings suggest their relevance in cancer treatment .
Molecular Docking Studies
To understand the binding mode of active compounds, molecular docking studies were conducted. Compounds d1, d2, d3, d6, and d7 exhibit favorable docking scores within the binding pockets of selected protein structures (PDB IDs: 1JIJ, 4WMZ, and 3ERT). These compounds could serve as lead candidates for rational drug design .
Thiazole Nucleus Properties
The heterocyclic thiazole nucleus, present in this compound, has diverse medicinal properties. These include anti-inflammatory, antibacterial, antifungal, antitubercular, and antitumor activities. Thiazole derivatives block bacterial lipid biosynthesis and exhibit antimicrobial effects .
Synthetic Route and Key Intermediates
The compound’s synthesis involves several steps, including esterification of nicotinic acid, oxidation to yield pyridine N-oxides, and subsequent transformations. The synthetic route is depicted in Scheme 1 .
Chemical Properties and Toxicity
For a comprehensive understanding, further investigation into the compound’s chemical properties, melting point, boiling point, density, and toxicity is essential. Detailed information can be found in chemical databases .
Mécanisme D'action
Safety and Hazards
Propriétés
IUPAC Name |
4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11ClF3N3O/c1-20(2)12-18-10(13(15,16)17)7-11(19-12)21-9-5-3-8(14)4-6-9/h3-7H,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
PBNXXMAKKIHORE-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)C1=NC(=CC(=N1)OC2=CC=C(C=C2)Cl)C(F)(F)F |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11ClF3N3O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
317.69 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-(4-chlorophenoxy)-N,N-dimethyl-6-(trifluoromethyl)pyrimidin-2-amine | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-chloro-N-[2-[2-(4-fluorophenyl)-1,3-thiazol-4-yl]ethyl]benzamide](/img/structure/B2779043.png)
![3-[(2-Furylmethyl)amino]-5,5-dimethylcyclohex-2-en-1-one](/img/structure/B2779044.png)
![6-(4-Chlorophenyl)-2-[1-(2-methylpyrimidin-4-yl)azetidin-3-yl]pyridazin-3-one](/img/structure/B2779048.png)

![N-(4-methylphenyl)-2-[3-oxo-8-(piperidin-1-ylsulfonyl)[1,2,4]triazolo[4,3-a]pyridin-2(3H)-yl]acetamide](/img/structure/B2779051.png)
![2-methyl-3-phenyl-1-[3-(trifluoromethyl)phenyl]-4,5,6,7-tetrahydro-1H-indole](/img/structure/B2779052.png)


![N-[(furan-2-yl)methyl]-2-({2-methyl-5-phenylthieno[2,3-d]pyrimidin-4-yl}amino)acetamide](/img/structure/B2779055.png)
![(2Z)-3-(4-bromophenyl)-2-[4-(2,4-dimethylphenyl)-1,3-thiazol-2-yl]prop-2-enenitrile](/img/structure/B2779056.png)
![3-(2-chlorobenzyl)-6-(3-(4-chlorophenyl)-1,2,4-oxadiazol-5-yl)-5-methylthieno[2,3-d]pyrimidin-4(3H)-one](/img/structure/B2779057.png)
![1-(Oxolan-2-ylmethyl)-3-[1-[4-(trifluoromethyl)pyridin-2-yl]azetidin-3-yl]urea](/img/structure/B2779062.png)
![2-[1-(3,5-dimethylphenyl)imidazol-2-yl]sulfanyl-N-(5-methyl-1,2-oxazol-3-yl)acetamide](/img/structure/B2779063.png)
![4-(5-Amino-1H-imidazo[4,5-b]pyridin-2-yl)butan-1-ol](/img/structure/B2779064.png)